2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom, a methoxy group, and a pyrimidinyl ethyl group attached to the benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Amidation: The benzamide core is formed by reacting the brominated and methoxylated benzene derivative with an appropriate amine.
Pyrimidinyl Ethyl Group Introduction: The final step involves the attachment of the pyrimidinyl ethyl group through a coupling reaction, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the benzamide, potentially yielding debrominated or reduced amide derivatives.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted benzamides, reduced amides, or oxidized derivatives.
Scientific Research Applications
2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: May be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzamide: Lacks the pyrimidinyl ethyl group, which may result in different biological activities.
5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: Lacks the bromine atom, which could affect its reactivity and interactions.
2-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: Lacks the methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of both the bromine atom and the methoxy group, along with the pyrimidinyl ethyl moiety, makes 2-bromo-5-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide unique. These functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-21-10-3-4-12(15)11(9-10)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDKKNDHMKSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC=NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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